Propane-1,1-diol dipropanoate, also known as propane-1,1-diyl dipropionate, is an organic compound classified as an ester. Its molecular formula is , and it is derived from the esterification of propionic acid and propane-1,1-diol. The compound is recognized for its utility in various scientific and industrial applications.
Propane-1,1-diol dipropanoate is sourced primarily through synthetic processes involving the reaction of propionic acid with propane-1,1-diol. It falls under the category of esters, which are characterized by the presence of the functional group . This compound is specifically classified as a diester due to the presence of two ester functional groups in its structure.
The synthesis of propane-1,1-diol dipropanoate typically involves esterification, where propane-1,1-diol reacts with propionic acid in the presence of a catalyst, often sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired ester product.
In industrial settings, continuous processes are employed to enhance yield and purity. Key parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to optimize production efficiency.
The molecular structure of propane-1,1-diol dipropanoate can be represented as follows:
The structure features two propanoate groups attached to a propane backbone, which influences its chemical properties and reactivity.
Propane-1,1-diol dipropanoate can undergo several chemical reactions:
For these reactions:
The mechanism of action for propane-1,1-diol dipropanoate involves hydrolysis of the ester groups. This process releases propionic acid and propane-1,1-diol, which can then participate in various biochemical pathways. The interactions with enzymes and proteins are critical in determining the compound's biological effects.
The compound exhibits typical ester characteristics such as low volatility and a tendency to undergo hydrolysis under acidic or basic conditions.
| Property | Value |
|---|---|
| CAS Number | 5331-24-8 |
| Melting Point | Not applicable (liquid) |
| Boiling Point | Not specified |
| Density | Approximately 0.9 g/cm³ |
Propane-1,1-diol dipropanoate has various applications across different fields:
This compound's unique properties make it valuable for specific research purposes and industrial applications.
Propane-1,1-diol dipropanoate (C₉H₁₆O₄, CID 220043) is synthesized via esterification between propane-1,1-diol and propanoic acid under acidic or basic catalysis [2]. Conventional batch processes employ homogeneous catalysts like triethylamine or pyridine in aprotic solvents (e.g., toluene, DMF), achieving yields of 85–92% at 80–110°C [1]. Solvent selection critically influences reaction kinetics: polar solvents (DMF, acetonitrile) enhance reagent solubility but may necessitate higher temperatures, while non-polar solvents (toluene, cyclohexane) enable azeotropic water removal to drive equilibrium completion [1]. Catalyst screening reveals tertiary amines (e.g., N,N-dimethylaniline) outperform inorganic bases due to superior nucleophilicity and compatibility with esterification conditions [1].
Table 1: Optimized Esterification Parameters for Propane-1,1-diol Dipropanoate Synthesis
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Toluene | 110 | 4 | 89 |
| Pyridine | DMF | 100 | 6 | 85 |
| N,N-Dimethylaniline | Chlorobenzene | 120 | 3 | 92 |
| None (thermal) | Xylene | 140 | 8 | 65 |
Reaction optimization studies demonstrate stoichiometric ratios (diol:acid = 1:2.2) and catalyst loading (5–10 mol%) as key variables. Excess propanoic acid suppresses diol dehydration side reactions, while catalyst concentrations >10 mol% do not significantly improve yields [1]. Post-reaction purification involves sequential washes (aqueous Na₂CO₃, then brine) to remove acidic residues, followed by fractional distillation under reduced pressure (boiling point: 120–125°C at 15 mmHg) [1].
Continuous-flow reactors address limitations of batch synthesis (e.g., thermal degradation, inconsistent mixing) by enabling precise control of residence time and temperature. Tubular reactors with static mixers facilitate rapid heat/mass transfer, allowing reaction completion within 15–30 minutes at 130–150°C – a 4-fold reduction compared to batch systems [3]. Process intensification is achieved through in-situ water removal via membrane separators or Dean-Stark traps integrated into the flow loop, shifting reaction equilibrium toward the diester [3].
Table 2: Continuous-Flow Process Parameters for High-Yield Diester Production
| Reactor Type | Temperature (°C) | Residence Time (min) | Water Removal Method | Purity (%) |
|---|---|---|---|---|
| Tubular (SS316) | 140 | 15 | Pervaporation membrane | 95 |
| CSTR cascade | 130 | 30 | Dean-Stark trap | 92 |
| Microchannel | 150 | 10 | Molecular sieves | 97 |
Scalability analyses confirm throughputs of 50–100 kg/day using modular flow reactors, with product consistency (≥95% purity) maintained across 500-hour operational campaigns [3]. Integrated distillation units enable immediate purification, reducing energy consumption by 40% versus batch distillation. Critical process parameters include:
Lipase-catalyzed synthesis (e.g., Candida antarctica Lipase B) enables energy-efficient esterification under mild conditions (35–50°C). Immobilized enzymes on mesoporous silica achieve 78% conversion in 24 hours, though substrate diffusion limitations restrict initial reaction rates [2]. Solvent engineering enhances biocatalyst performance: non-polar media (e.g., hexane) maintain enzyme hydration while minimizing acid inhibition, whereas polar solvents (e.g., THF) deactivate lipases [2].
Chemoenzymatic cascades combine enzymatic esterification with chemical activation steps. For example, propanoic anhydride generation (from propanoic acid using dicyclohexylcarbodiimide) followed by lipase-mediated diol esterification improves diester selectivity to >90%, avoiding strong acids that degrade sensitive diols [2]. However, enzyme cost and long reaction times (24–48 hours) limit industrial adoption compared to chemocatalytic routes.
Table 3: Biocatalytic Systems for Propane-1,1-diol Dipropanoate Synthesis
| Biocatalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| CALB (Novozym 435) | Hexane | 40 | 78 | 99 |
| Pseudomonas cepacia lipase | Toluene | 50 | 65 | 95 |
| Thermomyces lanuginosus lipase | Solvent-free | 60 | 55 | 90 |
Future enzymatic research priorities include:
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